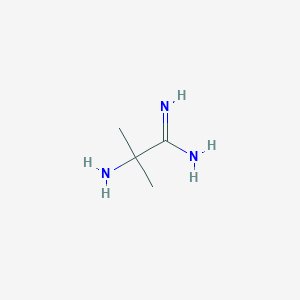
2-Amino-2-methylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpropanimidamide, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C4H11N3. It is a versatile compound widely used in various scientific research fields due to its unique properties. This compound is known for its applications in drug discovery, catalysis, and biomaterials development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanimidamide involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the combination reaction to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis reactions to produce the final compound .
Industrial Production Methods: The industrial production of this compound is designed to be cost-effective and efficient. The process involves fewer steps, uses readily available materials, and ensures high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-Amino-2-methylpropanimidamide is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. It acts as a radical initiator, generating free radicals that can initiate various chemical reactions. These radicals play a crucial role in polymerization processes and other chemical transformations .
Comparison with Similar Compounds
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
- 2-Amino-2-methylpropanamide
- 3-Amino-2,2-dimethylpropionamide
Comparison: Compared to similar compounds, 2-Amino-2-methylpropanimidamide stands out due to its high reactivity and versatility. Its ability to act as a radical initiator makes it unique and valuable in various applications, particularly in polymerization and catalysis .
Properties
Molecular Formula |
C4H11N3 |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-amino-2-methylpropanimidamide |
InChI |
InChI=1S/C4H11N3/c1-4(2,7)3(5)6/h7H2,1-2H3,(H3,5,6) |
InChI Key |
DBEGNWBZBNPION-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


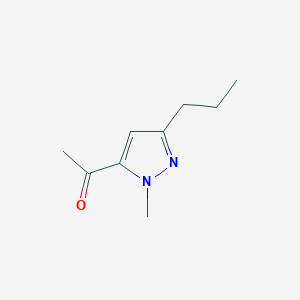

![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
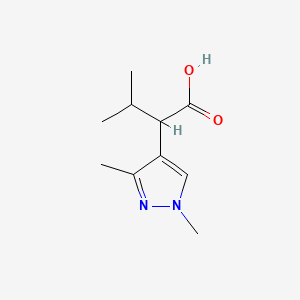
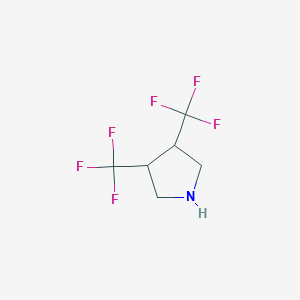
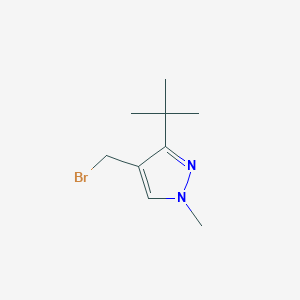
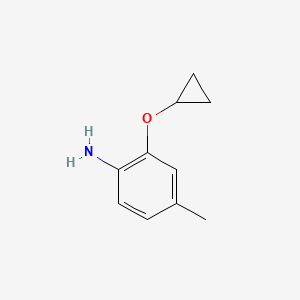
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
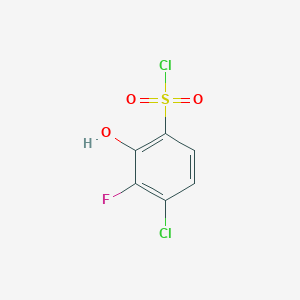
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
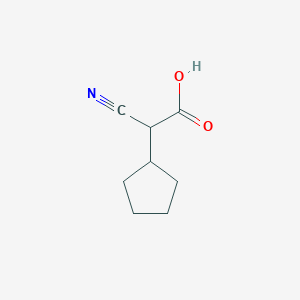
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

